

Step-by-Step Guide to DiSulfo-ICG Hydrazide Conjugation: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of **DiSulfo-ICG hydrazide** to glycoproteins, such as antibodies, for applications in biomedical imaging and diagnostics. DiSulfo-ICG is a near-infrared (NIR) fluorescent dye, and its hydrazide derivative allows for specific labeling of biomolecules through reaction with carbonyl groups.

Introduction

Indocyanine green (ICG) is a cyanine dye with strong absorption and fluorescence in the near-infrared spectrum (700-900 nm), a window where biological tissues have low autofluorescence and light scattering. This property makes ICG an ideal candidate for in vivo imaging. **DiSulfo-ICG hydrazide** is a derivative of ICG that contains a hydrazide functional group. This group specifically reacts with aldehyde or ketone groups to form a stable hydrazone bond. This chemistry is particularly useful for labeling glycoproteins, as the sugar moieties can be gently oxidized to create aldehyde groups, allowing for site-specific conjugation that is less likely to interfere with the protein's function compared to amine-reactive labeling.

Principle of Conjugation

The conjugation of **DiSulfo-ICG hydrazide** to glycoproteins is a two-step process:

• Oxidation of the Glycoprotein: The carbohydrate chains of the glycoprotein are oxidized using a mild oxidizing agent, such as sodium meta-periodate (NaIO₄). This reaction cleaves



the vicinal diols of the sugar residues to form reactive aldehyde groups.

 Hydrazone Bond Formation: The aldehyde-containing glycoprotein is then reacted with DiSulfo-ICG hydrazide. The hydrazide group of the dye nucleophilically attacks the aldehyde group on the glycoprotein, forming a stable hydrazone linkage.

Materials and Equipment Reagents

- Glycoprotein (e.g., antibody) in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
- DiSulfo-ICG hydrazide
- Sodium meta-periodate (NaIO₄)
- Anhydrous Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Acetate Buffer, pH 5.5
- Phosphate Buffered Saline (PBS), pH 7.4
- Purification resin (e.g., Sephadex G-25)
- (Optional) Aniline (as a catalyst)

Equipment

- Spectrophotometer
- Chromatography columns
- Centrifuge
- Reaction tubes
- Pipettes
- pH meter



- Vortex mixer
- Rotator or shaker

Experimental Protocols

Part 1: Oxidation of Glycoprotein to Generate Aldehyde Groups

This step is for glycoproteins that do not already contain accessible aldehyde groups.

- Prepare the Glycoprotein Solution: Dissolve the glycoprotein in 0.1 M sodium acetate buffer, pH 5.5, to a final concentration of 5 mg/mL.
- Prepare the Periodate Solution: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5.
- Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the glycoprotein solution (a 1:1 volume ratio). Mix gently and incubate for 5-15 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically for each specific glycoprotein.
- Purification of the Oxidized Glycoprotein: Immediately after incubation, remove the excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate buffer, pH
 5.5. Gel filtration using a Sephadex G-25 column is a common method.

Part 2: Conjugation of DiSulfo-ICG Hydrazide to the Oxidized Glycoprotein

- Prepare the DiSulfo-ICG Hydrazide Stock Solution: Dissolve DiSulfo-ICG hydrazide in anhydrous DMSO to a concentration of 50 mM.
- Conjugation Reaction: Add the DiSulfo-ICG hydrazide stock solution to the purified, oxidized glycoprotein solution. A common starting point is a 20 to 50-fold molar excess of the hydrazide dye to the protein.[1] The reaction is typically carried out for 2 hours at room temperature with gentle stirring or rotation, protected from light. For improved efficiency, aniline can be added as a catalyst.[2]



Purification of the Conjugate: After the incubation period, the unconjugated **DiSulfo-ICG** hydrazide must be removed from the labeled glycoprotein. This is typically achieved by gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS, pH 7.4.

Characterization of the DiSulfo-ICG-Glycoprotein Conjugate

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and reproducibility of the conjugate. It can be determined spectrophotometrically.

- Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength of DiSulfo-ICG (approximately 780 nm).
- Calculate the DOL using the following formulas:
 - Protein Concentration (M) = [A₂₈₀ (A_max × CF)] / ε_protein
 - DOL = A_max / (ε_dye × Protein Concentration)

Where:

- A₂₈₀ is the absorbance of the conjugate at 280 nm.
- A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength (~780 nm).
- CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max for the free dye).
- \circ ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
- ε_dye is the molar extinction coefficient of **DiSulfo-ICG hydrazide** at its A_max (for ICG, this is approximately 230,000 M⁻¹cm⁻¹).[3]



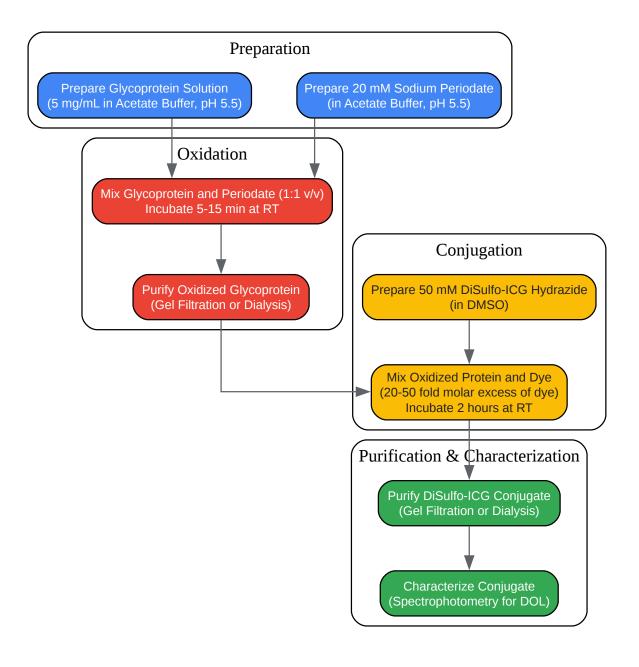
An optimal DOL for antibodies is generally between 2 and 10.[1] Over-labeling can lead to fluorescence quenching and protein aggregation.[1]

Quantitative Data Summary

Parameter	Recommended Value/Range	Notes
Glycoprotein Concentration	5 mg/mL	In 0.1 M Sodium Acetate, pH 5.5
Sodium Periodate Concentration	20 mM	Freshly prepared
Oxidation Time	5-15 minutes	Optimization may be required
DiSulfo-ICG Hydrazide Stock	50 mM in DMSO	
Molar Ratio (Dye:Protein)	20:1 to 50:1	Starting point for optimization
Conjugation Reaction Time	2 hours	At room temperature
Optimal DOL for Antibodies	2 - 10	Application-dependent

Diagrams

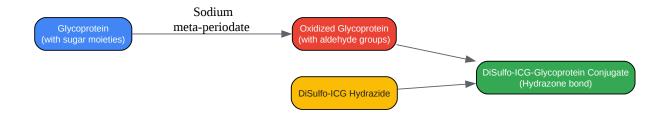




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Caption: Experimental workflow for **DiSulfo-ICG hydrazide** conjugation to glycoproteins.





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Caption: Chemical reaction scheme for **DiSulfo-ICG hydrazide** conjugation.

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